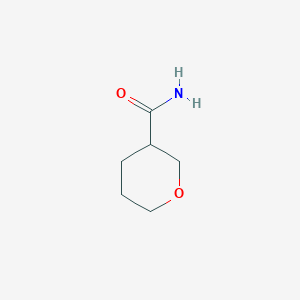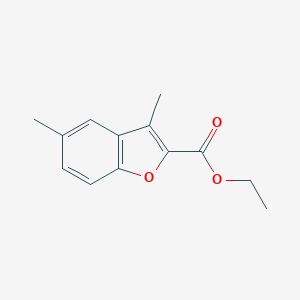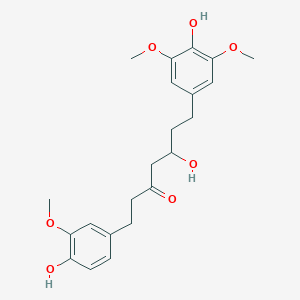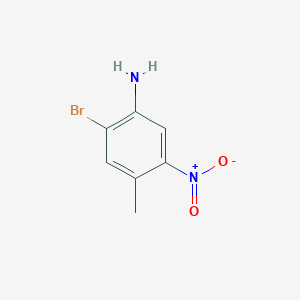
tetrahydro-2H-pyran-3-carboxamide
Overview
Description
Tetrahydro-2H-pyran-3-carboxamide is a compound that is also known as (2R,3R,6S)-N,6-Bis (4-fluorophenyl)-2- (4-hydroxyphenyl)-2H-pyran-3-carboxamide . It contains a total of 20 bonds; 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 primary amide (aliphatic), and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of pyran derivatives, such as tetrahydro-2H-pyran-3-carboxamide, has been achieved through multicomponent reaction (MCR) approaches . This involves one-pot reactions of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Molecular Structure Analysis
The molecular structure of tetrahydro-2H-pyran-3-carboxamide includes a six-membered ring, a primary amide (aliphatic), and an ether (aliphatic) . The compound has a molecular formula of C6H11NO2 .Chemical Reactions Analysis
The synthesis of pyran derivatives like tetrahydro-2H-pyran-3-carboxamide often involves multicomponent reactions (MCRs). These reactions are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .Physical And Chemical Properties Analysis
Tetrahydro-2H-pyran-3-carboxamide has a density of 1.1±0.1 g/cm3, a boiling point of 312.1±31.0 °C at 760 mmHg, and a flash point of 191.2±21.2 °C . It has 3 H-bond acceptors, 2 H-bond donors, and 1 freely rotating bond .Scientific Research Applications
Synthesis and Drug Development
Tetrahydro-2H-pyran-3-carboxamide and its derivatives are often used in the synthesis of various pharmaceutical compounds. For instance, Norris and Leeman (2008) developed a palladium-catalyzed carbon-sulfur bond formation using modified Migita reaction conditions for the synthesis of a former antiasthma drug candidate, showcasing the compound's role in drug development Norris & Leeman, 2008. Similarly, Roth et al. (1991) studied tetrahydro-2H-pyran-2-one derivatives as inhibitors of HMG-CoA reductase, indicating its use in cholesterol biosynthesis research Roth et al., 1991.
Chemical Synthesis Techniques
The compound is also pivotal in various chemical synthesis techniques. Ievlev et al. (2016) developed a diastereoselective approach for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides, highlighting its versatility in chemical synthesis Ievlev et al., 2016. Additionally, Mano et al. (2005) described a convenient synthetic route to tetrahydro-2H-pyran-4-carboxamide analogues as 5-LO inhibitors, further showcasing its applications in synthetic methodology Mano et al., 2005.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of tetrahydro-2H-pyran-3-carboxamide derivatives. Aytemir et al. (2003) synthesized amide derivatives with notable antimicrobial activities Aytemir et al., 2003. In a similar vein, Yuan et al. (2011) designed 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives with antifungal activities Yuan et al., 2011.
Novel Drug Discovery
The compound is integral in novel drug discovery, particularly in synthesizing cannabinoid receptor agonists. Wei et al. (2012) prepared N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as cannabinoid receptors agonists Wei et al., 2012.
Catalytic and Synthetic Applications
Greene et al. (2020) synthesized (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, potentially effective as an antibacterial agent Greene et al., 2020. Moreover, Macerata et al. (2018) investigated the actinide and lanthanide co-extraction using rigidified diglycolamides, revealing its potential in catalytic and extraction processes Macerata et al., 2018.
properties
IUPAC Name |
oxane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGSULFSVLOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627711 | |
| Record name | Oxane-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-3-carboxamide | |
CAS RN |
18729-21-0 | |
| Record name | Tetrahydro-2H-pyran-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18729-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxane-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide in relation to Ezetimibe?
A: (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide is a major degradation product of Ezetimibe formed under alkaline conditions. [, ] Initially misidentified in earlier studies, its structure was later confirmed through X-ray crystallography, NMR spectroscopy, and chiral HPLC analysis. [, ] This finding highlights the importance of accurate structure elucidation in understanding drug degradation pathways.
Q2: What analytical methods have been employed to study (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide?
A2: Researchers have utilized a range of analytical techniques to characterize and quantify (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide. These methods include:
- X-ray crystallography: Used to determine the compound's three-dimensional structure. []
- NMR Spectroscopy (1H and 13C): Employed to analyze the compound's structure and confirm its identity. [, ]
- Chiral HPLC: Used to separate and identify the specific enantiomer of the compound. []
- UV Spectrophotometry: Utilized to quantify the compound in the presence of its degradation product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)
![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)





